molecular formula C19H17ClN2O3S B12915186 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclobutanecarboxamide CAS No. 918493-32-0

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclobutanecarboxamide

Katalognummer: B12915186
CAS-Nummer: 918493-32-0
Molekulargewicht: 388.9 g/mol
InChI-Schlüssel: UANANTUINHSYAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)cyclobutanecarboxamide is a complex organic compound known for its significant role in various scientific research fields. This compound is characterized by its unique structure, which includes a chloro-substituted indole ring, a phenylsulfonyl group, and a cyclobutanecarboxamide moiety. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)cyclobutanecarboxamide typically involves multiple steps, starting with the preparation of the indole core. The indole ring can be synthesized through Fischer indole synthesis or other methods. The chloro and phenylsulfonyl groups are introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the cyclobutanecarboxamide moiety through amide bond formation, often using coupling reagents like EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. The process may also incorporate continuous flow chemistry techniques to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)cyclobutanecarboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the Dishevelled 1 (DVL1) protein, which plays a crucial role in the WNT/β-catenin signaling pathway . This inhibition disrupts the pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)acetamide
  • N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)propionamide
  • N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)butanamide

Uniqueness

N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)cyclobutanecarboxamide stands out due to its cyclobutanecarboxamide moiety, which imparts unique steric and electronic properties. This structural feature enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in drug discovery and development.

Eigenschaften

CAS-Nummer

918493-32-0

Molekularformel

C19H17ClN2O3S

Molekulargewicht

388.9 g/mol

IUPAC-Name

N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclobutanecarboxamide

InChI

InChI=1S/C19H17ClN2O3S/c20-13-9-10-16-15(11-13)17(26(24,25)14-7-2-1-3-8-14)18(21-16)22-19(23)12-5-4-6-12/h1-3,7-12,21H,4-6H2,(H,22,23)

InChI-Schlüssel

UANANTUINHSYAD-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)C(=O)NC2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.